(4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride
Overview
Description
(4-Fluoro-3’-methoxy[1,1’-biphenyl]-3-yl)-methanamine hydrochloride is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom at the 4-position and a methoxy group at the 3’-position of the biphenyl structure, along with a methanamine group attached to the 3-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Scientific Research Applications
Carcinogenicity Studies
A study on various fluoro and methoxy derivatives of 4-dimethylaminoazobenzene, which are structurally related to (4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride, indicated that certain structural elements are necessary for carcinogenic activity. This research helps in understanding the carcinogenic potential of similar compounds (Miller, Miller, & Finger, 1957).
Mass Spectrometry in Metabolism Studies
The mass spectra and gas chromatographic properties of fluoro-, chloro-, and bromomethoxy-biphenyls were examined, contributing to the identification of hydroxylated metabolites in metabolism studies. This research is significant for understanding the metabolic pathways of similar compounds (Tulp, Olie, & Hutzinger, 1977).
Development of Biased Agonists
Research on novel derivatives of methanamine, including fluoro and methoxy variants, has led to the development of "biased agonists" of serotonin receptors. These compounds are promising candidates for antidepressant drugs due to their selectivity and favorable drug-like properties (Sniecikowska et al., 2019).
Histochemical Applications
The use of fluoro and methoxy compounds in histochemical reactions for the demonstration of certain amines highlights their potential in biological imaging and diagnostic techniques (Björklund & Stenevi, 1970).
Serotonin Receptor Studies
Compounds structurally related to this compound have been used to study the pharmacology of serotonin receptors, providing insights into the neurological and pharmacological actions of these receptors (Vickers et al., 2001).
Exploration of Dopamine Receptor Ligands
Research into compounds with fluoro and methoxy groups has contributed to the understanding of dopamine receptor ligands, specifically in terms of their binding and function. This is crucial for the development of targeted therapies in neurological disorders (Banala et al., 2011).
Electroluminescence in Polymer Light-Emitting Diodes
The development of cross-linkable hole-transporting materials with fluoro and methoxy groups has implications in the field of electroluminescence, particularly for white light polymer light-emitting diodes. This research is significant in the development of advanced lighting and display technologies (Cheng et al., 2011).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3’-methoxy[1,1’-biphenyl]-3-yl)-methanamine hydrochloride typically involves multiple steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and an aryl halide.
Introduction of Functional Groups: The fluorine and methoxy groups are introduced through selective halogenation and methylation reactions.
Amination: The methanamine group is introduced via a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the biphenyl derivative.
Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3’-methoxy[1,1’-biphenyl]-3-yl)-methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxy
Properties
IUPAC Name |
[2-fluoro-5-(3-methoxyphenyl)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO.ClH/c1-17-13-4-2-3-10(8-13)11-5-6-14(15)12(7-11)9-16;/h2-8H,9,16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEATGINHYFSKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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